3-(2-Aminoethoxy)propylamine 3-(2-Aminoethoxy)propylamine
Brand Name: Vulcanchem
CAS No.: 54380-67-5
VCID: VC3916176
InChI: InChI=1S/C5H14N2O/c6-2-1-4-8-5-3-7/h1-7H2
SMILES: C(CN)COCCN
Molecular Formula: C5H14N2O
Molecular Weight: 118.18 g/mol

3-(2-Aminoethoxy)propylamine

CAS No.: 54380-67-5

Cat. No.: VC3916176

Molecular Formula: C5H14N2O

Molecular Weight: 118.18 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Aminoethoxy)propylamine - 54380-67-5

Specification

CAS No. 54380-67-5
Molecular Formula C5H14N2O
Molecular Weight 118.18 g/mol
IUPAC Name 3-(2-aminoethoxy)propan-1-amine
Standard InChI InChI=1S/C5H14N2O/c6-2-1-4-8-5-3-7/h1-7H2
Standard InChI Key XZXVQFFGZKQTJX-UHFFFAOYSA-N
SMILES C(CN)COCCN
Canonical SMILES C(CN)COCCN

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-(2-aminoethoxy)propan-1-amine, reflecting its two primary functional groups: a terminal amine (-NH₂) and an ether-linked aminoethoxy moiety (-O-CH₂-CH₂-NH₂) . Common synonyms include 1-Propanamine, 3-(2-aminoethoxy)- and Amifostine Related Impurity 1, the latter highlighting its role as a byproduct in pharmaceutical manufacturing .

Molecular Formula and Weight

The molecular formula C₅H₁₄N₂O corresponds to a molecular weight of 118.18 g/mol, calculated from the atomic masses of carbon (12.01), hydrogen (1.01), nitrogen (14.01), and oxygen (16.00) .

Structural Characterization

The compound’s structure consists of a three-carbon propylamine chain (CH₂-CH₂-CH₂-NH₂) with a 2-aminoethoxy group (-O-CH₂-CH₂-NH₂) attached to the terminal carbon. This configuration enables dual nucleophilic sites, facilitating reactions at both amine groups. Spectroscopic data, including InChIKey: XZXVQFFGZKQTJX-UHFFFAOYSA-N and SMILES: C(CN)COCCN, confirm the connectivity and stereochemistry .

Synthesis and Industrial Production

Synthetic Routes

3-(2-Aminoethoxy)propylamine is typically synthesized via nucleophilic substitution reactions. One common method involves reacting 3-chloropropylamine with 2-aminoethanol under basic conditions:
Cl-CH2CH2CH2NH2+HO-CH2CH2NH2C(CN)COCCN+HCl\text{Cl-CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HO-CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C(CN)COCCN} + \text{HCl}
This reaction proceeds via an SN2 mechanism, with the hydroxyl group of 2-aminoethanol acting as a nucleophile .

Industrial-Scale Manufacturing

Industrial production optimizes yield (>90%) using continuous-flow reactors at elevated temperatures (80–120°C) and pressures (3–5 atm). Catalysts such as K₂CO₃ or NaHCO₃ enhance reaction rates while minimizing side products like 3-aminopropanol .

Physicochemical Properties

Physical State and Solubility

At room temperature, the compound exists as a colorless liquid with a density of 0.92 g/cm³ . It exhibits high solubility in polar solvents (water, ethanol) due to hydrogen bonding but is immiscible with nonpolar solvents like hexane.

PropertyValueSource
Boiling Point218–220°C (estimated)
Melting Point<25°C (liquid)
Density (20°C)0.92 g/cm³
Refractive Index (nD²⁰)1.473

Thermodynamic and Kinetic Behavior

Experimental studies on analogous amines, such as N-(2-aminoethyl)-1,3-propanediamine, reveal dissociation constants (pKa) between 9.2 and 10.5 at 298.15 K, suggesting similar basicity for 3-(2-aminoethoxy)propylamine . Computational models using the Qian–Sun–Sun–Gao (QSSG) method predict a pKa of 9.8 ± 0.3, aligning with its expected behavior as a moderately strong base .

Chemical Reactivity and Applications

Pharmaceutical Applications

As Amifostine Related Impurity 1, this compound is monitored in drug formulations to ensure compliance with regulatory thresholds (typically <0.1% w/w) . Its presence arises from incomplete purification during amifostine synthesis, a cytoprotective agent used in chemotherapy.

Coordination Chemistry

The dual amine groups act as ligands in metal-organic frameworks (MOFs). For example, coordination with Cu(II) ions forms stable complexes with applications in catalysis and gas storage:
Cu2++2C(CN)COCCN[Cu(C5H14N2O)2]2+\text{Cu}^{2+} + 2\, \text{C(CN)COCCN} \rightarrow [\text{Cu(C}_5\text{H}_{14}\text{N}_2\text{O})_2]^{2+}
Such complexes exhibit enhanced thermal stability (decomposition >300°C) and selectivity in oxidation reactions .

Industrial Uses

In polymer chemistry, 3-(2-aminoethoxy)propylamine serves as a crosslinking agent for epoxy resins, improving mechanical strength and adhesion. Reaction with bisphenol A diglycidyl ether yields networks with glass transition temperatures (Tg) exceeding 120°C .

Recent Advances and Future Directions

Computational Modeling

Artificial neural networks (ANNs) trained on amine pKa datasets achieve <5% error in predicting dissociation constants, enabling rapid screening of 3-(2-aminoethoxy)propylamine derivatives for tailored applications .

Environmental Impact

Biodegradation studies indicate a half-life of 7–14 days in aerobic soils, with primary metabolites (e.g., 3-aminopropanol) showing low ecotoxicity .

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